GroEL Chaperonin Inhibition Potency: 19-Fold Advantage over a Comparator Disulfide in an Identical Screening Assay
In an Escherichia coli GroEL/GroES refolding inhibition assay, bis(2-bromoethyl) disulfide (BDBM50468089) exhibited an IC50 of 1,500 nM [1]. A structurally distinct disulfide comparator (BDBM50450005), tested under identical conditions (E. coli GroEL expressed in DH5α / GroES in BL21(DE3)), displayed an IC50 of 29,000 nM [2]. This represents a 19.3-fold difference in inhibitory potency, favoring the target compound.
| Evidence Dimension | IC50 for inhibition of E. coli GroEL/GroES-mediated protein refolding |
|---|---|
| Target Compound Data | IC50 = 1,500 nM (1.5 µM) |
| Comparator Or Baseline | Disulfide BDBM50450005: IC50 = 29,000 nM (29 µM) |
| Quantified Difference | 19.3-fold higher potency (lower IC50) for bis(2-bromoethyl) disulfide |
| Conditions | E. coli GroEL expressed in DH5α; GroES expressed in BL21(DE3); refolding inhibition assay (BindingDB assay ID 2, entry 50003203) |
Why This Matters
A 19-fold difference in target engagement potency directly impacts the compound's effective concentration range in biochemical probe experiments and reduces the likelihood of off-target effects at working concentrations.
- [1] BindingDB. BDBM50468089 (CHEMBL1632145): IC50 = 1,500 nM for Inhibition of Escherichia coli GroEL. BindingDB, 2025. Accessed 2026-04-24. View Source
- [2] BindingDB. BDBM50450005 (CHEMBL3975683): IC50 = 29,000 nM for Inhibition of Escherichia coli GroEL. BindingDB, 2025. Accessed 2026-04-24. View Source
